Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 942070-47-5) is a heterocyclic boron-containing compound with the molecular formula C₁₈H₂₅BN₂O₄ and a molecular weight of 344.2131 g/mol . Its structure features a pyrrolo[2,3-b]pyridine core, a tert-butyl carboxylate group at the 1-position, a methoxy group at the 5-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, which are critical in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(23)22-11-14(13-9-12(24-8)10-21-15(13)22)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRNDMNSGUCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyrrolopyridine derivative with a boronic acid or boronic ester under palladium-catalyzed conditions. The reaction conditions usually require an inert atmosphere, a suitable solvent (such as toluene or dioxane), and a base (such as potassium carbonate or sodium carbonate).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The boronic ester group can be reduced to a boronic acid.
Substitution: The pyrrolopyridine core can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols, and conditions such as refluxing in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 5-hydroxy derivatives.
Reduction: Formation of boronic acid derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Scientific Research Applications
-
Anticancer Properties :
The compound has been investigated for its anticancer effects. Pyrrolo[2,3-B]pyridine derivatives have shown promise in targeting various cancer types. For instance, studies have indicated that related compounds can inhibit tumor growth in xenograft models by interfering with specific cellular pathways involved in cancer progression . -
Inhibition of Enzymatic Activity :
Research indicates that derivatives of pyrrolo[2,3-B]pyridine can act as selective inhibitors of kinases such as MPS1 (Monopolar Spindle 1), which plays a critical role in cell division and cancer cell proliferation. By stabilizing inactive conformations of these kinases, the compound can effectively reduce their activity and thus impede tumor growth .
Drug Development
The compound's structure allows for modifications that can enhance its bioavailability and selectivity for specific biological targets. This adaptability is crucial in the design of new therapeutic agents aimed at treating conditions like cancer and metabolic disorders.
Case Studies
-
MPS1 Inhibitors :
In a study focusing on MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, compounds similar to tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate demonstrated significant inhibition of MPS1 activity in vitro and in vivo. These findings underscore the potential of this class of compounds in developing targeted cancer therapies . -
Antidiabetic Effects :
Related pyrrolo derivatives have also been evaluated for their antidiabetic properties. Some studies suggest that these compounds can enhance insulin sensitivity and glucose uptake in muscle cells, indicating a potential application in managing diabetes .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate (CAS 2378821-30-6)
- Molecular Formula : C₁₈H₂₇BN₂O₄
- Key Differences :
- The pyrrolo[2,3-b]pyridine core is partially saturated (2,3-dihydro ), reducing aromaticity and altering electronic properties.
- The boronate ester is at the 5-position instead of the 3-position.
- Impact :
Tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1111637-66-1)
- Molecular Formula : C₁₃H₁₇BrN₂O₂
- Key Differences :
- Substitution of the boronate ester with a bromo group at the 5-position.
- A methyl group at the 3-position.
- Impact: Bromo groups are typical substrates for Buchwald-Hartwig amination or Ullmann coupling, whereas the boronate in the target compound enables Suzuki-Miyaura reactions .
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (Compound 8a in )
- Molecular Formula : C₁₉H₁₄N₄O
- Key Differences :
- Replaces the tert-butyl carboxylate with a nicotinamide group .
- A phenyl group at the 5-position instead of methoxy.
- Impact :
Physicochemical Properties
Biological Activity
Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate (CAS No. 1073338-94-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.24 g/mol. The compound features a pyrrolo-pyridine core structure modified with a tert-butyl group and a dioxaborolane moiety, which may contribute to its biological properties.
Research has suggested that compounds within the pyrrolo[2,3-b]pyridine class can act as inhibitors for various kinases. Specifically, the derivative discussed here has been evaluated for its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a significant role in cellular signaling pathways related to neurodegenerative diseases and cancer.
Inhibition Studies
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Study on DYRK1A Inhibition
Antioxidant and Anti-inflammatory Studies
Further investigations into the antioxidant properties revealed that this compound significantly scavenged free radicals in vitro. Additionally, it was shown to mitigate LPS-induced inflammatory responses in microglial cells, indicating its potential use in treating neuroinflammatory conditions .
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90 | 10 | |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 65 | |
| SPhos Pd G2 | K₂CO₃ | THF/H₂O (25:1) | 100 | 19 |
Advanced: How can researchers optimize Suzuki-Miyaura coupling yields for sterically hindered intermediates?
Answer:
Low yields in cross-couplings (e.g., <10% in ) often arise from steric hindrance or catalyst inefficiency . Mitigation strategies include:
- Catalyst Selection : Bulky ligands (e.g., SPhos) improve stability and reactivity with hindered substrates .
- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of polar intermediates .
- Base Screening : Stronger bases (e.g., Cs₂CO₃) facilitate transmetalation in challenging systems .
- Microwave Assistance : Shortens reaction times and improves efficiency for sluggish reactions (not explicitly in evidence but standard practice).
Note : highlights a failed coupling using Boc-Pro-OH, suggesting substrate-specific limitations. Pre-activation of boronic esters (e.g., via MIDA boronates) could enhance reactivity .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexanes is standard .
- Recrystallization : Use solvents like dichloromethane/hexane for high-purity crystals.
- HPLC : For analytical validation, reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Advanced: How can side products from incomplete coupling or deborylation be analyzed?
Answer:
- LC-MS : Identifies by-products via mass shifts (e.g., loss of pinacol boronate [M-154]+) .
- ¹H/¹³C NMR : Detect residual starting materials (e.g., bromopyridine peaks at δ 7.8–8.2 ppm) or deborylated intermediates .
- Control Experiments : Run reactions without catalyst/base to identify non-catalytic degradation pathways.
Q. Table 2: Key NMR Signals for Characterization
| Proton Environment | δ (ppm) | Reference |
|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.2–1.4 | |
| Methoxy (OCH₃) | 3.8–4.0 | |
| Aromatic (pyrrolopyridine) | 7.5–8.5 |
Basic: What handling precautions are critical for this compound?
Answer:
- Moisture Sensitivity : Store under nitrogen or argon at –20°C to prevent boronic ester hydrolysis .
- Thermal Stability : Avoid heating >120°C without inert atmosphere to prevent decomposition .
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .
Advanced: How can computational modeling aid in designing derivatives of this compound?
Answer:
- DFT Calculations : Predict reaction transition states (e.g., Pd-mediated oxidative addition) to guide catalyst/substrate selection .
- Docking Studies : Model interactions with biological targets (e.g., kinase inhibitors) to prioritize substituents .
- Solvent Effects : COSMO-RS simulations optimize solvent choices for coupling efficiency .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Verify tert-butyl (δ ~1.3 ppm), methoxy (δ ~3.9 ppm), and aromatic protons .
- HRMS : Confirm molecular ion [M+H]+ (calc. for C₂₂H₃₀BN₂O₅: 437.2154) .
- IR : Detect boronate ester B-O stretches (~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
Advanced: What strategies address low reactivity in photoredox/Ni dual catalysis applications?
Answer:
- Redox Potential Matching : Select photocatalysts (e.g., Ir(III) complexes) with E½ aligning with substrate .
- Additives : Ascorbic acid or LiClO₄ improves charge transfer and stabilizes Ni intermediates .
- Light Source : Blue LEDs (450 nm) enhance excitation efficiency for radical generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
